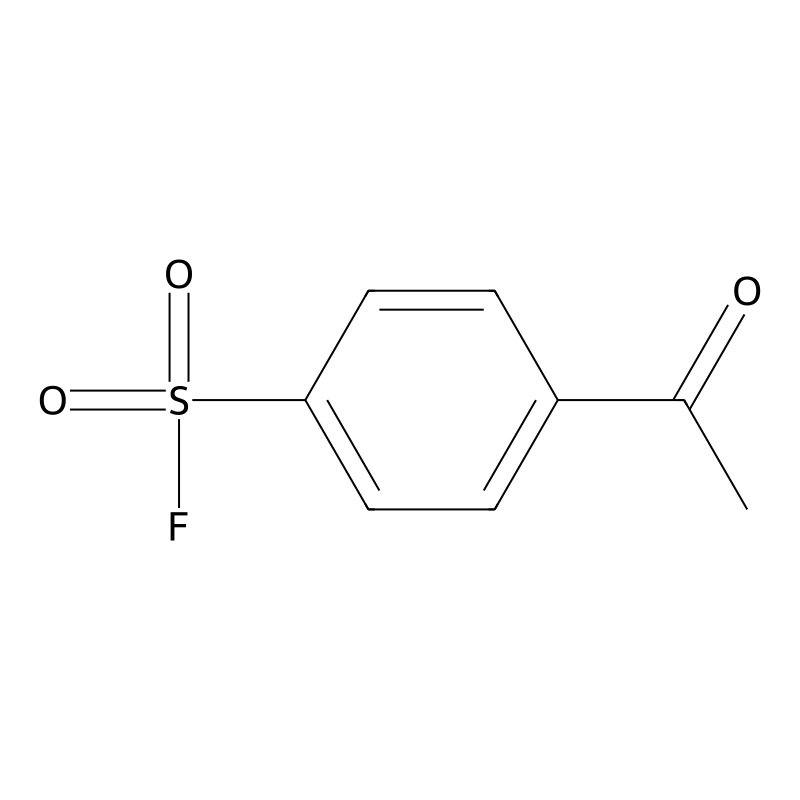

4-Acetylbenzene-1-sulfonyl fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Acetylbenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of both an acetyl group and a sulfonyl fluoride group attached to a benzene ring. Its molecular formula is , and it is recognized for its unique reactivity, particularly in chemical biology applications. The sulfonyl fluoride functional group is known for its electrophilic properties, allowing it to form covalent bonds with nucleophiles, which makes it a valuable tool in various synthetic and biological contexts .

ABSF is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. It is also a fluorinating agent and can react with moisture to release toxic hydrogen fluoride gas.

Safety precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling ABSF.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from moisture.

Fluorinating Agent

-Acetylbenzene-1-sulfonyl fluoride (4-ABSF) is a reagent used in organic chemistry for the purpose of introducing fluorine atoms into organic molecules. This process, called fluorination, is a fundamental step in the synthesis of various important compounds, including pharmaceuticals, agrochemicals, and advanced materials.

Here's how 4-ABSF works: The fluorine atom in 4-ABSF is a good leaving group, meaning it can be readily displaced by nucleophiles (electron-rich species) in a reaction. When 4-ABSF comes into contact with an organic molecule containing a suitable nucleophilic site, the fluorine atom is replaced by the nucleophile, forming a carbon-fluorine bond.

Advantages of 4-ABSF

-ABSF offers several advantages as a fluorinating agent:

- Relatively mild reaction conditions: 4-ABSF can be effective at room temperature or slightly above, which helps to preserve the integrity of complex molecules.

- High selectivity: 4-ABSF can selectively fluorinate specific sites in a molecule, depending on the nature of the nucleophilic group.

Research Applications

Due to its beneficial properties, 4-ABSF is a valuable tool for researchers in various fields. Here are some specific examples of its applications in scientific research:

- Synthesis of fluorinated pharmaceuticals: Fluorine atoms can significantly alter the properties of drugs, such as improving their potency, bioavailability, and metabolic stability. 4-ABSF is employed to introduce fluorine atoms into potential drug molecules [].

- Development of agrochemicals: Fluorine substitution can enhance the effectiveness of agrochemicals. 4-ABSF is utilized to create fluorinated insecticides, fungicides, and herbicides.

- Production of advanced materials: Fluorinated materials often possess unique properties, such as improved thermal stability, electrical conductivity, and water repellency. 4-ABSF is involved in the synthesis of these materials.

The reactivity of 4-acetylbenzene-1-sulfonyl fluoride primarily stems from the sulfonyl fluoride moiety, which can undergo nucleophilic attack from various reagents. Common reactions include:

- Hydrolysis: The sulfonyl fluoride can hydrolyze in aqueous environments, although this reaction is relatively slow compared to other sulfonyl chlorides .

- Nucleophilic Substitution: It can react with nucleophiles such as amines and alcohols, forming stable sulfonamide or sulfonate esters .

- Fluorination Reactions: This compound can also act as a fluorinating agent, facilitating the introduction of fluorine into organic substrates .

4-Acetylbenzene-1-sulfonyl fluoride exhibits significant biological activity due to its ability to interact covalently with active site residues in enzymes. It has been noted for its potential as a serine protease inhibitor, similar to other sulfonyl fluorides like phenylmethylsulfonyl fluoride. This property allows it to probe enzyme binding sites and assess functionally important protein residues .

The synthesis of 4-acetylbenzene-1-sulfonyl fluoride can be achieved through several methods:

- Direct Sulfonation: Acetophenone can be treated with sulfur trioxide followed by fluorination to yield the desired sulfonyl fluoride.

- Acetylation of Sulfonic Acids: Starting from p-toluenesulfonic acid, acetylation can be performed followed by conversion to the fluoride form using reagents like phosphorus pentafluoride .

- Using Fluorinating Agents: Reaction of acetophenone with sulfur tetrafluoride in the presence of a Lewis acid can also produce this compound efficiently .

4-Acetylbenzene-1-sulfonyl fluoride finds applications in various fields:

- Chemical Biology: It is used as a reagent for labeling proteins and studying enzyme mechanisms due to its ability to form covalent bonds with active site residues.

- Organic Synthesis: As a fluorinating agent, it facilitates the introduction of fluorine into organic molecules, which can enhance their biological activity or stability.

- Pharmaceutical Development: Its reactivity profile makes it useful in designing inhibitors for specific enzymes involved in disease processes .

Studies have shown that 4-acetylbenzene-1-sulfonyl fluoride can interact with various nucleophiles including serine, cysteine, and histidine residues in proteins. These interactions are critical for understanding enzyme functionality and developing selective inhibitors. For instance, its reactivity with serine residues has been explored extensively in the context of serine proteases, demonstrating the compound's utility in probing enzyme mechanisms and interactions .

Several compounds share structural similarities or functional properties with 4-acetylbenzene-1-sulfonyl fluoride. Below is a comparison highlighting their uniqueness:

Nucleophilic Fluorination Strategies in Sulfonyl Fluoride Synthesis

Nucleophilic fluorination remains the cornerstone for synthesizing 4-acetylbenzene-1-sulfonyl fluoride, leveraging fluoride-chloride exchange reactions. Potassium bifluoride (KHF₂) has emerged as a superior fluoride source compared to traditional potassium fluoride (KF), owing to its enhanced nucleophilicity and reduced hydrolysis side reactions. In a typical procedure, 4-acetylbenzene-1-sulfonyl chloride reacts with KHF₂ in acetonitrile at 60°C for 12 hours, achieving yields exceeding 85% by suppressing competitive sulfonic acid formation. The Sharpless group demonstrated that interfacial hydrogen bonding at the water-organic solvent boundary accelerates fluoride displacement, particularly for electron-deficient aryl sulfonyl chlorides.

Electrochemical methods provide an alternative pathway, converting 4-acetylthiophenol to the target sulfonyl fluoride via anodic oxidation in a two-phase system (CH₃CN/H₂O) with KF as the fluoride source. This approach proceeds through a disulfide intermediate, which undergoes sequential oxidation and fluorination at a platinum anode. Microflow electrochemical reactors reduce reaction times from hours to minutes by optimizing mass transfer and electrode surface-to-volume ratios, achieving 92% conversion in 5 minutes under laminar flow conditions.

Table 1: Comparative Performance of Nucleophilic Fluorination Methods

| Method | Fluoride Source | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KHF₂ in CH₃CN | KHF₂ | 60 | 12 | 85–90 |

| Electrochemical (batch) | KF | 25 | 2 | 78 |

| Electrochemical (flow) | KF | 25 | 0.08 | 92 |

Electrophilic Sulfur-Fluorine Bond Formation Techniques

Electrophilic fluorination strategies utilize sulfur dioxide surrogates and fluorine donors to construct the sulfonyl fluoride moiety directly. The Liu-Chen protocol employs copper(II) chloride-catalyzed fluorosulfonylation of 4-acetylbenzenediazonium tetrafluoroborate with DABSO (SO₂ surrogate) and KHF₂, achieving 76% yield at room temperature. A radical mechanism dominates, where aryl radicals generated from diazonium salt decomposition combine with SO₂ to form sulfonyl radicals, followed by fluorine atom transfer from Selectfluor.

Sulfuryl fluoride (SO₂F₂) gas enables direct electrophilic fluorosulfonylation of 4-acetylbenzeneboronic acid under palladium catalysis. Using Pd(OAc)₂/Xantphos in DMF at 80°C, this method achieves 68% yield but requires careful gas handling infrastructure. Recent advances employ flow chemistry to safely meter SO₂F₂, enhancing reproducibility for electron-rich aryl substrates.

Solid-Phase Synthesis Approaches for Functionalized Aromatic Sulfonyl Fluorides

Solid-phase synthesis enables precise functionalization of 4-acetylbenzene-1-sulfonyl fluoride through resin-bound intermediates. Wang resin-functionalized benzenesulfonyl chloride serves as the anchor, undergoing fluorination with KHF₂ in DMF to yield resin-bound sulfonyl fluoride. Subsequent Friedel-Crafts acetylation using acetyl chloride and AlCl₃ introduces the acetyl group, followed by TFA cleavage to release the target compound in 62% overall yield. This approach facilitates parallel synthesis of analogs by varying acylation reagents, though steric hindrance from the resin matrix can reduce efficiency for bulky substituents.

Continuous Flow Reactor Applications in Scalable Production

Continuous flow systems address scalability challenges in 4-acetylbenzene-1-sulfonyl fluoride manufacturing. A three-stage flow process achieves 89% yield by integrating:

- Sulfonation: 4-Acetylaniline and chlorosulfonic acid in a PTFE reactor at 0°C

- Fluorination: KHF₂ in a packed-bed reactor with zirconia spheres (120°C, 15 bar)

- Quenching: In-line neutralization with ammonium bicarbonate

Compared to batch processing, flow systems reduce reaction time from 28 hours to 45 minutes while improving heat transfer during exothermic fluorination steps. Electrochemical microreactors with 250 μm electrode gaps demonstrate particular efficacy, achieving space-time yields of 12.6 g/L·h⁻¹ through enhanced interfacial charge transfer.

Table 2: Batch vs. Flow Production Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 28 h | 0.75 h |

| Yield | 78% | 89% |

| Productivity | 3.2 g/L·h⁻¹ | 12.6 g/L·h⁻¹ |

| Temperature Control | ±5°C | ±0.5°C |

4-Acetylbenzene-1-sulfonyl fluoride exhibits distinctive reactivity patterns with biological nucleophiles through direct covalent modification mechanisms [1] [7] [15]. The compound demonstrates selective reactivity with specific amino acid residues, particularly lysine, tyrosine, histidine, and serine sidechains, forming stable covalent bonds under physiological conditions [31] [38].

Lysine Modification Mechanisms

The primary mechanism for lysine modification involves nucleophilic attack by the epsilon-amino group on the sulfur(VI) center of 4-acetylbenzene-1-sulfonyl fluoride [3] [13]. Research demonstrates that lysine residues react through a two-step mechanism where the initial binding occurs through reversible interactions, followed by covalent bond formation [8] [31]. The reaction proceeds with the amino group of lysine attacking the sulfur center, resulting in fluoride elimination and formation of a stable sulfonamide linkage [15] [38].

Kinetic studies reveal that the reaction with N-acetyllysine exhibits second-order kinetics with rate constants varying based on the electronic properties of the aromatic ring [38]. The acetyl substituent on the benzene ring influences the electrophilicity of the sulfur center, modulating reactivity toward lysine residues [31] [38].

Tyrosine Modification Pathways

Tyrosine modification by 4-acetylbenzene-1-sulfonyl fluoride occurs through nucleophilic substitution at the sulfur(VI) center by the phenolic hydroxyl group [13] [31]. The mechanism involves initial activation of the tyrosine residue through deprotonation, creating a tyrosinate nucleophile that attacks the electrophilic sulfur center [13] [38]. This reaction results in formation of a sulfonate ester linkage with concurrent fluoride elimination [15] [31].

Studies indicate that tyrosine reactivity is enhanced when positioned near positively charged residues such as arginine, lysine, or histidine, which stabilize the ionized form of the phenolic group [13]. The reaction with N-acetyltyrosine proceeds approximately twice as fast as the corresponding lysine reaction under physiological conditions [31].

Histidine and Serine Interactions

Histidine residues demonstrate moderate reactivity with 4-acetylbenzene-1-sulfonyl fluoride through imidazole nitrogen nucleophilic attack [15] [31]. However, research shows that N-acetylhistidine does not form stable adducts under standard conditions, with hydrolysis competing effectively with covalent bond formation [31].

Serine residues can undergo covalent modification through hydroxyl group nucleophilic attack, though this reaction requires specific protein microenvironments that enhance serine nucleophilicity [7] [15]. The reaction mechanism parallels that of tyrosine but proceeds at significantly slower rates due to the lower nucleophilicity of aliphatic hydroxyl groups compared to phenolic systems [31].

| Amino Acid Residue | Reaction Rate (Relative) | Product Stability | Mechanism Type |

|---|---|---|---|

| Lysine | High | Stable | Nucleophilic substitution |

| Tyrosine | Very High | Stable | Nucleophilic substitution |

| Histidine | Low | Unstable | Nucleophilic substitution |

| Serine | Moderate | Stable | Nucleophilic substitution |

Beckmann Rearrangement Catalyzed by Sulfur-Fluorine Electrophiles

4-Acetylbenzene-1-sulfonyl fluoride functions as an effective catalyst for Beckmann rearrangement reactions, facilitating the conversion of oximes to amides through sulfur-fluorine electrophilic activation [9] [18] [25]. This catalytic mechanism represents a novel application of sulfonyl fluoride compounds in organic transformations.

Mechanistic Pathway

The Beckmann rearrangement catalyzed by 4-acetylbenzene-1-sulfonyl fluoride proceeds through formation of an activated oxime intermediate [18] [25]. The sulfur-fluorine electrophile coordinates with the oxime nitrogen, creating a leaving group that facilitates the characteristic 1,2-migration of the alkyl or aryl group anti-periplanar to the departing nucleophile [17] [19].

Recent investigations demonstrate that sulfone iminium fluoride intermediates form during the catalytic cycle, enabling rapid synthesis of imidoyl fluoride products [18] [25]. These intermediates subsequently undergo nucleophilic attack by water or other nucleophiles to yield the final amide products [25] [28].

Reaction Conditions and Scope

The sulfur-fluorine catalyzed Beckmann rearrangement operates under mild conditions, typically at ambient temperature in polar solvents [9] [18]. The reaction demonstrates compatibility with diverse oxime substrates, including aromatic, heteroaromatic, aliphatic, and lignin-derived oximes [9]. Yields range from good to excellent, with most transformations achieving greater than 80% conversion [25] [28].

The mechanism involves activation of the oxime through coordination with the sulfur(VI) center, followed by intramolecular rearrangement and product formation [18] [25]. The acetyl substituent on the benzene ring provides electronic activation, enhancing the electrophilicity of the sulfur center and facilitating efficient catalysis [24].

Substrate Specificity

Ketoximes demonstrate higher reactivity compared to aldoximes in the sulfur-fluorine catalyzed system [17] [24]. The rearrangement exhibits stereospecificity, with the migrating group maintaining its stereochemical relationship anti-periplanar to the leaving group [17] [25]. Electronic factors significantly influence reaction rates, with electron-withdrawing substituents on the oxime substrate accelerating the transformation [24].

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry Mechanisms

4-Acetylbenzene-1-sulfonyl fluoride participates in Sulfur(VI) Fluoride Exchange click chemistry through highly selective and efficient coupling reactions [4] [20] [23]. This mechanism enables rapid formation of stable sulfur-oxygen and sulfur-nitrogen bonds under mild conditions.

Fundamental SuFEx Mechanism

The SuFEx mechanism involving 4-acetylbenzene-1-sulfonyl fluoride proceeds through nucleophilic substitution at the sulfur(VI) center with concurrent fluoride elimination [4] [30]. The reaction requires activation of the sulfur-fluorine bond through either protonation or silylation, creating an electrophilic sulfur center susceptible to nucleophilic attack [4] [34].

Research demonstrates that the mechanism involves initial formation of a reversible encounter complex between the nucleophile and the sulfonyl fluoride, followed by rate-determining covalent bond formation [30] [34]. The acetyl substituent influences both the thermodynamics and kinetics of the reaction through electronic effects [32] [35].

Nucleophile Scope and Selectivity

Alcohols represent primary nucleophiles in SuFEx reactions with 4-acetylbenzene-1-sulfonyl fluoride, forming stable sulfonate ester products [4] [20]. The mechanism proceeds through direct nucleophilic attack by the alcohol oxygen on the activated sulfur center [30] [34]. Phenolic nucleophiles demonstrate enhanced reactivity compared to aliphatic alcohols due to increased nucleophilicity [20] [23].

Amine nucleophiles undergo efficient coupling to form sulfonamide products through analogous mechanisms [4] [30]. Primary and secondary amines exhibit different reactivity patterns, with primary amines generally showing higher reaction rates [20] [34]. The reaction tolerates diverse functional groups, enabling broad substrate scope in synthetic applications [4] [23].

Catalytic Systems

Enhanced SuFEx reactivity is achieved through catalytic activation using organosuperbases such as 2-tert-butyl-1,1,3,3-tetramethylguanidine in combination with hexamethyldisilazane [4] [12]. This catalytic system reduces reaction times to minutes while maintaining high yields and selectivity [4]. The mechanism involves cooperative activation where the organobase facilitates nucleophile activation while the silicon additive assists fluoride elimination [4] [12].

| Nucleophile Type | Reaction Time | Typical Yield (%) | Product Type |

|---|---|---|---|

| Phenols | 5-15 minutes | 85-95 | Sulfonate esters |

| Aliphatic alcohols | 15-60 minutes | 70-90 | Sulfonate esters |

| Primary amines | 10-30 minutes | 80-95 | Sulfonamides |

| Secondary amines | 20-45 minutes | 75-85 | Sulfonamides |

Radical-Mediated Fluorosulfonylation Pathways

4-Acetylbenzene-1-sulfonyl fluoride participates in radical-mediated fluorosulfonylation reactions through generation of fluorosulfonyl radicals and subsequent addition to unsaturated substrates [10] [14] [21]. These pathways enable efficient synthesis of complex sulfonyl fluoride derivatives under mild photochemical conditions.

Radical Generation Mechanisms

Fluorosulfonyl radicals are generated from 4-acetylbenzene-1-sulfonyl fluoride through photochemical activation using visible light photoredox catalysis [10] [14]. The mechanism involves single-electron reduction of the sulfonyl fluoride, followed by homolytic cleavage to generate the reactive fluorosulfonyl radical species [14] [21].

Alternative radical generation pathways utilize 1-fluorosulfonyl 2-aryl benzoimidazolium salts as redox-active precursors [14]. These compounds undergo single-electron reduction under photoredox conditions, generating fluorosulfonyl radicals that subsequently react with alkene substrates [14] [21].

Alkene Functionalization

Radical hydro-fluorosulfonylation of unactivated alkenes proceeds through anti-Markovnikov addition of the fluorosulfonyl radical across the carbon-carbon double bond [14]. The reaction demonstrates broad substrate scope, accommodating both terminal and internal alkenes with high regioselectivity [10] [14].

The mechanism involves initial radical addition to the alkene, followed by hydrogen atom abstraction to complete the hydro-fluorosulfonylation sequence [14]. Reaction conditions utilize visible light irradiation with photocatalysts such as ruthenium or iridium complexes [10] [14].

Alkyne Transformations

Radical fluorosulfonylation of alkynes yields alkenylsulfonyl fluoride products with exceptional Z-selectivity [14]. The reaction proceeds through radical addition to the alkyne triple bond, followed by protonation to generate the alkene product [14] [21]. This transformation provides access to stereochemically defined vinyl sulfonyl fluorides that are challenging to synthesize through alternative methods [14].

Late-Stage Functionalization Applications

The radical-mediated approach enables late-stage functionalization of complex molecules including natural products and peptides [14]. The mild reaction conditions preserve sensitive functional groups while installing the sulfonyl fluoride moiety for subsequent chemical biology applications [14] [21]. This methodology demonstrates particular utility in drug discovery programs where sulfonyl fluoride warheads are desired for covalent target engagement [10] [14].

| Substrate Class | Reaction Conditions | Selectivity | Typical Yield (%) |

|---|---|---|---|

| Terminal alkenes | Visible light, 2-4 hours | Anti-Markovnikov | 70-85 |

| Internal alkenes | Visible light, 4-8 hours | Regioselective | 65-80 |

| Terminal alkynes | Visible light, 1-3 hours | Z-selective (>90%) | 75-90 |

| Complex molecules | Visible light, 2-6 hours | Chemoselective | 60-75 |

Activity-based protein profiling represents a powerful chemoproteomic technology that employs small chemical probes to directly interrogate protein function within complex proteomes [1]. Sulfonyl fluorides have emerged as privileged covalent warheads that possess the right balance of biocompatibility and protein reactivity, making them particularly valuable for activity-based protein profiling applications [2] [3].

4-Acetylbenzene-1-sulfonyl fluoride, commonly known as 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride or Pefabloc, functions as a serine protease inhibitor through covalent modification of active site serine residues [4]. Unlike sulfonyl chlorides, sulfonyl fluorides demonstrate enhanced thermodynamic stability and resistance to reduction since fluorine bond cleavage is exclusively heterolytic [2]. This compound targets not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues depending on the protein microenvironment [5] [3].

The mechanism of action involves nucleophilic attack by the target amino acid residue on the sulfonyl fluoride group, forming a stable covalent adduct that blocks enzymatic activity [4]. The effective concentration range typically falls between 0.1-1 millimolar, though the compound demonstrates significantly improved aqueous stability compared to phenylmethylsulfonyl fluoride [4]. In activity-based protein profiling workflows, 4-acetylbenzene-1-sulfonyl fluoride serves as both a direct inhibitor and a chemical probe for mapping functionally important protein residues [3].

Recent developments have expanded the utility of this compound through the incorporation of bioorthogonal handles such as alkynes or azides [6]. These modifications enable post-labeling conjugation with reporter tags through click chemistry, facilitating enrichment and identification of labeled proteins via mass spectrometry [6]. The two-step labeling strategy significantly improves probe cell permeability while allowing diversification with various reporter groups through a single bioorthogonal reaction [1].

Covalent Enzyme Inhibition Strategies for Serine Hydrolases

Serine hydrolases represent one of the largest and most diverse enzyme families, sharing a conserved catalytic nucleophilic serine residue that forms a covalent acyl-enzyme intermediate during catalysis [7]. This mechanistic feature makes them particularly susceptible to irreversible inhibition by sulfonyl fluoride compounds, including 4-acetylbenzene-1-sulfonyl fluoride [8].

The covalent inhibition mechanism follows a two-step process involving initial reversible binding to form a Michaelis-Menten complex, followed by time-dependent chemical reaction that permanently inactivates the enzyme [7]. The inhibitory potency depends on both binding affinity and reactivity, with the specificity constant determined by measuring observed rate constants using various inhibitor preincubation times [7] [9].

4-Acetylbenzene-1-sulfonyl fluoride demonstrates broad reactivity against serine hydrolases, though some enzymes exhibit resistance due to structural constraints that limit accessibility of the comparatively bulky sulfonyl fluoride warhead [4]. Alternative sulfonyl fluoride reagents with altered structural features have been developed to address these limitations and expand the range of targetable enzymes [4].

The compound has found particular utility in the development of activity-based probes for serine hydrolase families [10]. Alkyne-tagged sulfonyl fluoride derivatives enable covalent modification of serine proteases followed by click chemistry conjugation and mass spectrometry analysis for comprehensive enzyme identification [10]. This approach allows enrichment and identification of active endogenous serine proteases from complex proteomes, providing valuable insights into enzyme regulation and function [10].

Structure-kinetics relationships reveal that the positioning and electronic properties of substituents significantly influence both binding affinity and reactivity [7] [9]. Molecular dynamics simulations have shown that the position of electronegative atoms in the warhead structure affects enzyme binding affinity, while leaving group acidity does not necessarily correlate with inactivation rate [9]. These findings guide the optimization of more selective and well-balanced irreversible inhibitors of serine hydrolases [9].

| Enzyme Target | Inhibitor Type | Mechanism | Key Features |

|---|---|---|---|

| Fatty Acid Amide Hydrolase | AM3506 | Irreversible covalent modification | IC50 5 nanomolar, selective vs other serine hydrolases |

| Palmitoyl-protein thioesterase-1 | Palmityl sulfonyl fluoride | Covalent Ser115 modification | Crystal structure shows accommodation in hydrophobic channel |

| Chymotrypsin | Amino acid-derived sulfonyl fluorides | Active site serine targeting | Structure-activity relationships established |

| Proteasome β5 subunit | Peptide sulfonyl fluorides | Thr1 sulfonylation followed by cross-linking | High selectivity, cellular activity |

Proteome-Wide Reactivity Profiling in Live Cell Systems

Proteome-wide reactivity profiling using sulfonyl fluoride warheads enables comprehensive mapping of reactive amino acid residues across thousands of proteins in complex biological systems [11] [12]. This approach has been particularly valuable for identifying hyper-reactive sites that are functionally important for protein activity, regulation, and protein-protein interactions [12].

Recent advances in chemoproteomic platforms have dramatically improved the throughput and sensitivity of reactivity profiling experiments [11]. Streamlined cysteine activity-based protein profiling achieved a 42-fold improvement in sample throughput, enabling profiling of library members at a depth exceeding 8,000 reactive cysteine sites at 18 minutes per compound [11]. These methods have been applied to create comprehensive resources of cysteine reactivity across multiple human cell lines, encompassing over 20,000 cysteines from more than 6,000 proteins per cell line [11].

The application of sulfonyl fluoride probes in live cell systems offers several advantages over traditional lysate-based approaches [13]. Live cell profiling maintains physiologically relevant protein conformations and post-translational modifications while avoiding artifacts introduced during cell lysis [13]. Moreover, cell-permeable sulfonyl fluoride probes enable real-time monitoring of protein activity changes in response to cellular stimuli or drug treatments [14].

Competitive reactivity profiling using 4-acetylbenzene-1-sulfonyl fluoride derivatives has revealed important insights into protein microenvironments that influence amino acid reactivity . Studies using clickable, biotinylated, and rhodamine reporter-tagged versions confirmed labeling of functionally important tyrosines in glutathione transferase enzymes within complex proteomes . The analysis identified proximal basic residues that facilitate deprotonation and enhance tyrosine reactivity, providing structure-reactivity relationships for electrophilic warhead design .

Fluorescence polarization-based activity-based protein profiling represents another innovative approach for high-throughput screening in live cells [15]. This method eliminates the need to wash away excess probes by monitoring changes in fluorescence polarization emission between free and protein-bound probes [15]. The technique enables screening of poorly characterized enzymes without prior knowledge of substrate specificity or biological function [15].

| Profiling Method | Proteome Coverage | Throughput | Key Applications |

|---|---|---|---|

| Streamlined Cysteine Activity-Based Protein Profiling | >8,000 reactive sites | 18 min per compound | Drug target identification, electrophile screening |

| Sulfonyl Fluoride Tyrosine Profiling | Context-specific tyrosines | Variable | Functional site mapping, enzyme characterization |

| Environmental Chemical Screening | >20,000 cysteines, >6,000 proteins | High throughput | Toxicity mechanisms, reactive site identification |

| Fluorescence Polarization Activity-Based Protein Profiling | Substrate-free enzymes | Real-time monitoring | Inhibitor screening, poorly characterized targets |

Targeted Protein Degradation via Sulfonyl Fluoride-Based Proteolysis-Targeting Chimeras

Proteolysis-targeting chimeras represent an emerging therapeutic modality that harnesses cellular proteolytic degradation machinery to selectively eliminate disease-causing proteins [16] [17]. Covalent proteolysis-targeting chimeras offer potential advantages over reversible counterparts by transforming the ternary complex into a simplified binary interaction between modified E3 ligase and substrate protein [18].

The development of sulfonyl fluoride-based proteolysis-targeting chimeras has focused primarily on targeting the Von Hippel-Lindau E3 ligase through covalent modification of Ser110 in the hypoxia-inducible factor 1α binding site [18]. This represents the first rationally designed covalent Von Hippel-Lindau ligand that lacks the traditional hydroxyproline motif while maintaining functional E3 ligase recruitment capability [18].

Structure-guided optimization led to the development of VHL-SF2, a second-generation sulfonyl fluoride Von Hippel-Lindau ligand with enhanced potency and occupancy [18]. This compound demonstrated single labeling of Von Hippel-Lindau protein with 65% conversion at 24 hours and displaced labeled peptide in fluorescence polarization assays with an apparent IC50 of 35 micromolar [18]. Cellular target engagement was confirmed through nanoluciferase-based bioluminescence resonance energy transfer assays and competition pull-down experiments [18].

The incorporation of VHL-SF2 into bifunctional degraders produced functional proteolysis-targeting chimeras capable of inducing proteasome-dependent targeted protein degradation [18]. BRD-SF2, targeting bromodomain-containing protein 4, achieved degradation with DC50 of 17.2 micromolar and maximum degradation of 60% [18]. Androgen receptor-targeting constructs demonstrated submicromolar potency, with AR2-VHL-SF2 showing DC50 of 0.212 micromolar and maximum degradation of 59% [18].

Washout experiments revealed a key pharmacodynamic advantage of covalent Von Hippel-Lindau proteolysis-targeting chimeras [18]. When subjected to washout conditions in the presence of competing Von Hippel-Lindau binders, covalent proteolysis-targeting chimeras maintained degradation activity better than optimized non-covalent counterparts like MZ-1 [18]. This sustained activity reflects the persistence of covalent Von Hippel-Lindau adducts and suggests prolonged efficacy through catalytic efficiency of the predicted binary complex [18].

The development of covalent proteolysis-targeting chimeras has also explored novel warhead chemistries beyond traditional cysteine-targeting electrophiles [19]. N-sulfonyl pyridone warheads have been designed to selectively target tyrosine residues, enabling transfer of the Von Hippel-Lindau moiety to exposed tyrosines and facilitating targeted protein degradation of proteins lacking accessible cysteine residues [19]. This approach expands the potential substrate scope for covalent proteolysis-targeting chimera applications [19].

| Proteolysis-Targeting Chimera | Target Protein | DC50 (micromolar) | Maximum Degradation (%) | Mechanism |

|---|---|---|---|---|

| BRD-SF2 | Bromodomain-containing protein 4 | 17.2 | 60 | Von Hippel-Lindau Ser110 covalent binding |

| AR-VHL-SF2 | Androgen receptor | 0.527 | 54 | Von Hippel-Lindau Ser110 covalent binding |

| AR2-VHL-SF2 | Androgen receptor | 0.212 | 59 | Von Hippel-Lindau Ser110 covalent binding |

| Stimulator of interferon genes degrader | Stimulator of interferon genes | 0.53 | 56.65 | Tyrosine-targeting N-sulfonyl pyridone |